
Rock-IN-6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rock-IN-6 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are proprietary and typically found in patent literature .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include rigorous quality control measures to meet research-grade standards .
Análisis De Reacciones Químicas
Types of Reactions
Rock-IN-6 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various functionalized analogs .
Aplicaciones Científicas De Investigación
Rock-IN-6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the Rho/ROCK signaling pathway.
Biology: Investigated for its role in cell migration, cytoskeleton modulation, and cell proliferation.
Medicine: Explored for potential therapeutic applications in glaucoma, retinal diseases, and cardiovascular conditions.
Industry: Utilized in the development of new pharmacological agents targeting ROCK2
Mecanismo De Acción
Rock-IN-6 exerts its effects by inhibiting the activity of ROCK2, a serine/threonine kinase involved in various cellular processes. The inhibition of ROCK2 leads to the modulation of the actin cytoskeleton, smooth muscle contraction, and cell migration. This compound disrupts the translocation of ROCK2 to the plasma membrane, preventing ATP-dependent phosphorylation and blocking RhoA binding to ROCK .
Comparación Con Compuestos Similares
Similar Compounds
ROCK-IN-9: Another ROCK inhibitor with cytotoxicity in HepG2 cells and favorable pharmacokinetic properties.
Akt/ROCK-IN-1: A dual inhibitor targeting Akt and ROCK, with antitumor efficacy against neuroblastoma.
SR-3677: A specific inhibitor of ROCK2 with an IC50 of 3 nM.
Uniqueness
Rock-IN-6 is unique due to its high selectivity and potency for ROCK2, making it a valuable tool for research into diseases involving the Rho/ROCK signaling pathway.
Propiedades
Fórmula molecular |
C19H19N5O8S |
|---|---|
Peso molecular |
477.4 g/mol |
Nombre IUPAC |
[1-[4-[3-amino-1-oxo-1-(thieno[2,3-c]pyridin-2-ylamino)propan-2-yl]phenoxy]-3-nitrooxypropan-2-yl] nitrate |
InChI |
InChI=1S/C19H19N5O8S/c20-8-16(19(25)22-18-7-13-5-6-21-9-17(13)33-18)12-1-3-14(4-2-12)30-10-15(32-24(28)29)11-31-23(26)27/h1-7,9,15-16H,8,10-11,20H2,(H,22,25) |
Clave InChI |
NUVWKPPJBXLJST-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(CN)C(=O)NC2=CC3=C(S2)C=NC=C3)OCC(CO[N+](=O)[O-])O[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


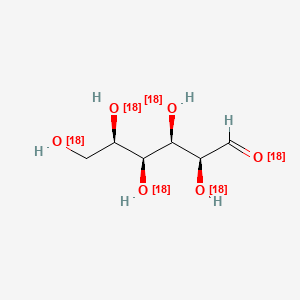
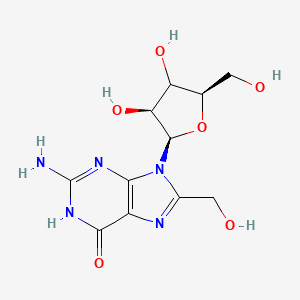
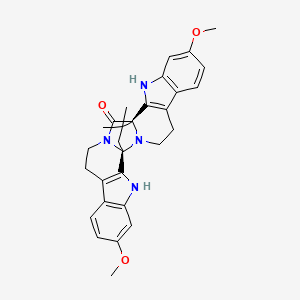
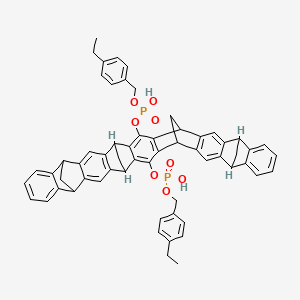
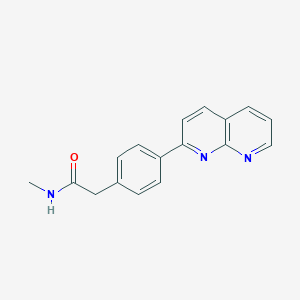

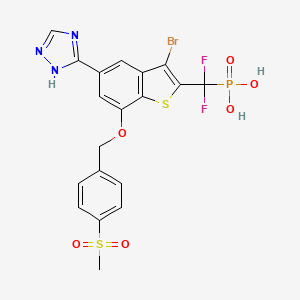
![(4-Phenylpiperidin-1-yl)-[4-(1,2,4-triazol-1-ylsulfonyl)phenyl]methanone](/img/structure/B12393202.png)

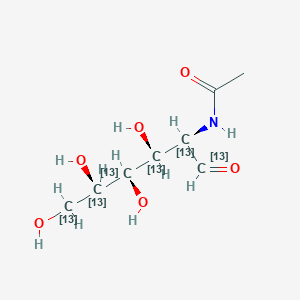
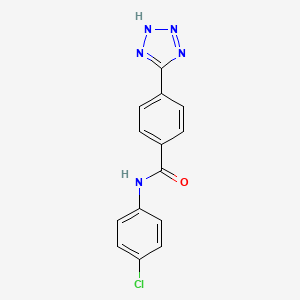

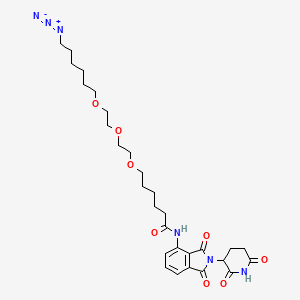
![[(1Z,4R,6E)-7-chloro-1-[[(2S)-2-[[(2Z,4Z,6E,8S)-8-[(2S)-5-methoxy-6-oxo-2,3-dihydropyran-2-yl]-6-methylnona-2,4,6-trienoyl]amino]-3,3-dimethylbutanoyl]amino]octa-1,6-dien-4-yl] carbamate](/img/structure/B12393244.png)
